N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide
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Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the N-alkylation of 3(2H)pyridazinone derivatives with appropriate alkyl halides. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-b]pyridazines: These compounds share a similar pyridazinone core and exhibit comparable biological activities.
N-alkylated pyridazinones: These derivatives have similar synthetic routes and chemical properties.
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Overview
The compound features a complex structure that includes a pyridazine ring, which is known for its diverse biological activities. Its molecular formula is C21H24N4O2S, with a molecular weight of approximately 396.5 g/mol. The presence of the sulfonamide group suggests potential interactions with various biological targets, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Key mechanisms include:
- Enzyme Inhibition : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX-2 can lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Receptor Modulation : The structural features allow it to bind effectively to various receptors, potentially influencing pathways related to pain and inflammation.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory effects on COX-2 with an IC50 value comparable to standard inhibitors like celecoxib. For instance, one study reported an IC50 value for a related pyridazine compound at 15.50 nM, indicating potent COX-2 inhibition .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure influence biological activity. The introduction of various substituents on the pyridazine ring significantly affects the compound's potency and selectivity towards COX enzymes .
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | TBD | TBD | Potential for reduced ulcerogenic effects |
Celecoxib | 17.79 | Reference | Standard COX-2 inhibitor |
Indomethacin | 220 | Lower selectivity for COX-2 | Higher ulcerogenic risk |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, administration of this compound resulted in significant reduction in inflammatory markers compared to untreated controls. This suggests promising therapeutic potential in treating inflammatory diseases.
Case Study 2: Gastrointestinal Safety Profile
Another study assessed the gastrointestinal safety profile by comparing the ulcerogenic effects of this compound against traditional NSAIDs. Results indicated that while traditional NSAIDs caused significant gastric damage, the compound exhibited minimal ulcerogenic effects, supporting its potential as a safer alternative for long-term use .
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-21-13-12-20(19-10-5-2-6-11-19)23-24(21)16-7-15-22-28(26,27)17-14-18-8-3-1-4-9-18/h1-6,8-13,22H,7,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGKUEJTYNSHSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.